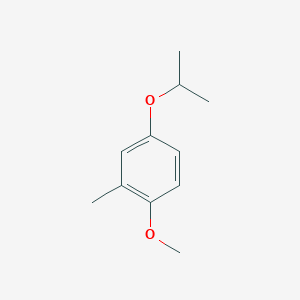

4-Isopropoxy-1-methoxy-2-methylbenzene

Description

BenchChem offers high-quality 4-Isopropoxy-1-methoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-1-methoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)13-10-5-6-11(12-4)9(3)7-10/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSASHNIAPPKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Isopropoxy-1-methoxy-2-methylbenzene: Structural Architecture and Synthetic Methodology

Executive Summary

4-Isopropoxy-1-methoxy-2-methylbenzene (CAS: 1369793-72-5 ) is a specialized dialkoxy-toluene derivative utilized primarily as a scaffold in medicinal chemistry and fine organic synthesis. Characterized by its specific 1,2,4-substitution pattern, this molecule serves as a lipophilic building block for pharmaceutical intermediates, particularly in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic disorders. Its structural duality—combining a sterically hindered isopropoxy group with an electron-donating methoxy-methyl core—imparts unique solubility and reactivity profiles essential for optimizing drug-receptor interactions.

Chemical Identity & Structural Analysis

The molecule features a benzene core trisubstituted with methoxy, methyl, and isopropoxy groups. The specific regiochemistry (1-methoxy, 2-methyl, 4-isopropoxy) creates a chemically distinct environment compared to its isomers (e.g., Creosol derivatives), influencing both its metabolic stability and electrophilic substitution patterns.

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-Methoxy-2-methyl-4-(propan-2-yloxy)benzene |

| Common Synonyms | 4-Isopropoxy-2-methylanisole; 4-Isopropoxy-3-methyl-1-methoxybenzene (based on precursor numbering) |

| CAS Registry Number | 1369793-72-5 |

| Molecular Formula | C₁₁H₁₆O₂ |

| SMILES | COC1=C(C)C=C(OC(C)C)C=C1 |

| Molecular Weight | 180.25 g/mol |

3D Conformer & Steric Analysis

-

Steric Bulk: The isopropyl group at the C4 position introduces significant steric volume compared to a simple methyl or ethyl ether. This bulk can shield the C4-oxygen from enzymatic dealkylation (O-dealkylation), potentially extending the half-life of pharmacophores containing this moiety.

-

Electronic Effects: Both oxygen substituents are electron-donating groups (EDGs). The C1-methoxy and C4-isopropoxy groups, combined with the C2-methyl group, make the aromatic ring highly electron-rich, activating it towards electrophilic aromatic substitution (EAS), particularly at the C5 position.

Physicochemical Properties

Note: Experimental values for this specific isomer are limited; data below incorporates predicted values based on Structure-Property Relationships (SPR) of close analogs (e.g., 1,4-dimethoxy-2-methylbenzene).

| Property | Value / Range | Source/Estimation |

| Physical State | Pale yellow to colorless liquid | Analog comparison |

| Boiling Point | 253.4 ± 20.0 °C | Predicted (ACD/Labs) |

| Density | 0.963 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | ~3.5 - 3.9 | Calculated (Lipophilic) |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic ether nature |

| Flash Point | >100 °C | Estimated |

Synthesis & Manufacturing

The most robust synthetic route involves the Williamson Ether Synthesis , utilizing 4-methoxy-3-methylphenol as the commercially available precursor. This route ensures the correct regiochemistry of the substituents.

Retrosynthetic Analysis

The target molecule can be disconnected at the isopropyl ether linkage.

-

Target: 1-Methoxy-2-methyl-4-isopropoxybenzene

-

Precursor: 4-Methoxy-3-methylphenol (CAS 14786-82-4)[1]

-

Reagent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.

Protocol: Alkylation of 4-Methoxy-3-methylphenol

Reagents:

-

Substrate: 4-Methoxy-3-methylphenol (1.0 eq)

-

Alkylating Agent: 2-Bromopropane (1.5 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate reactive iodide in situ (Finkelstein condition).

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-methoxy-3-methylphenol and anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add anhydrous

in a single portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation. -

Alkylation: Add 2-bromopropane dropwise. If using 2-bromopropane, add catalytic KI to accelerate the reaction.

-

Heating: Heat the mixture to 60-80°C for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or HPLC.[2]

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

). -

Purification: Wash the organic layer with water and brine to remove DMF. Dry over

, concentrate in vacuo. Purify the crude oil via silica gel flash chromatography.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway converting phenolic precursor to the target ether via nucleophilic substitution.

Applications in Drug Development

Metabolic Disease Therapeutics

Research indicates that the 4-isopropoxy-2-methylphenyl moiety is a key pharmacophore in inhibitors of Acetyl-CoA Carboxylase (ACC) . ACC inhibitors are critical in regulating fatty acid synthesis and oxidation, making them potential treatments for:

-

Type 2 Diabetes: Improving insulin sensitivity.

-

NASH (Non-Alcoholic Steatohepatitis): Reducing liver fat accumulation.

-

Obesity: Modulating lipid metabolism.

The isopropoxy group provides a hydrophobic anchor that fits into specific pockets of the ACC enzyme, while the methoxy-methyl motif tunes the electronic properties of the inhibitor.

Chemical Intermediate Utility

Beyond bioactivity, this compound serves as a versatile intermediate:

-

Electrophilic Substitution: The C5 position is highly activated, allowing for formylation (Vilsmeier-Haack) or halogenation to create more complex scaffolds.

-

Demethylation: Selective cleavage of the methyl ether (using

at controlled temperatures) can regenerate a phenol at C1 while retaining the C4-isopropoxy group, allowing for asymmetric functionalization.

Safety & Handling (SDS Highlights)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Use in a fume hood. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzylic methyl group or ether cleavage over extended periods.

References

-

PubChem. (2025).[3] Compound Summary: 4-Isopropoxy-1-methoxy-2-methylbenzene (CAS 1369793-72-5). National Library of Medicine. Link

-

Advanced ChemBlocks. (2025). Product Catalog: 4-Isopropoxy-1-methoxy-2-methylbenzene. Link

-

Google Patents. (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase. (Cites related 4-isopropoxy-2-methylphenol intermediates). Link

-

Synthonix. (2025).[4] 4-Methoxy-3-methylphenol (Precursor Availability). Link

Sources

A Comprehensive Technical Guide to 4-Isopropoxy-1-methoxy-2-methylbenzene Derivatives: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The substituted benzene ring is a foundational scaffold in modern medicinal chemistry, and its functionalization with methoxy and isopropoxy groups offers a powerful strategy to modulate a molecule's physicochemical and pharmacological properties. This guide provides an in-depth review of derivatives based on the 4-Isopropoxy-1-methoxy-2-methylbenzene core. We will explore robust synthetic pathways for accessing these molecules, delve into their structural characterization, and critically evaluate their documented biological activities. With a focus on anticancer, enzyme inhibitory, and antioxidant applications, this document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

Chapter 1: The Methoxy-Alkoxy-Toluene Scaffold: A Privileged Motif in Medicinal Chemistry

The architectural design of small-molecule drugs is a delicate balance of establishing potent target engagement while maintaining favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 4-Isopropoxy-1-methoxy-2-methylbenzene scaffold represents a confluence of functional groups that are strategically employed by medicinal chemists to achieve this balance.

-

The Methoxy Group's Influence: The methoxy group is a prevalent feature in over 230 approved small-molecule drugs.[1] Its inclusion is not merely incidental; it serves distinct purposes. It can act as a hydrogen bond acceptor, forming critical interactions within a target's binding pocket. Furthermore, its electronic properties can influence the reactivity of the aromatic ring, and its metabolic stability often surpasses that of a more labile hydroxyl group. By occupying specific pockets, a methoxy group can enhance binding affinity and selectivity, transforming a moderately active compound into a potent drug candidate.[1]

-

The Isopropoxy Group's Role in Modulating Lipophilicity: The isopropoxy group, being bulkier and more lipophilic than a methoxy group, provides a key tool for fine-tuning a compound's LogP value. This is critical for optimizing cell permeability and influencing how a drug candidate is distributed throughout the body. The branched nature of the isopropyl moiety can also provide a steric shield, hindering metabolic attack at adjacent positions and thereby increasing the compound's half-life. Studies on isopropoxy allylbenzene derivatives have highlighted their potential as potent enzyme inhibitors, demonstrating the utility of this functional group in designing targeted therapies.[2]

-

The Methyl Group as a Modulator: The methyl group on the benzene ring serves to fine-tune the electronic landscape and provides an additional point for steric interaction within a binding site. Its presence can influence the orientation of the other substituents and, consequently, the molecule's overall conformation and biological activity.

Collectively, these three substituents on a benzene core create a versatile platform for developing derivatives with a wide range of therapeutic possibilities, including anticancer[3][4], anti-inflammatory[2], and antioxidant activities.[5]

Chapter 2: Synthetic Pathways to Functionalized Derivatives

Accessing the therapeutic potential of the 4-isopropoxy-1-methoxy-2-methylbenzene core requires efficient and versatile synthetic methodologies. The choice of a synthetic route is dictated by the desired final structure and the need for functional group tolerance.

Key Synthetic Transformations

The construction of complex derivatives from simpler, functionalized benzene precursors is a cornerstone of medicinal chemistry. For this scaffold, several powerful reactions are particularly relevant.

-

Cross-Coupling Reactions: For derivatives requiring the introduction of new carbon-carbon or carbon-heteroatom bonds, palladium- or copper-catalyzed cross-coupling reactions are indispensable.[6] Starting with a halogenated precursor, such as 4-Iodo-1-methoxy-2-methylbenzene, allows for the facile introduction of various groups via Suzuki, Sonogashira, or Heck couplings.[6][7] This approach provides a modular and highly adaptable route to a vast chemical space.

-

Knoevenagel Condensation: This classic reaction is exceptionally useful for synthesizing derivatives containing an α,β-unsaturated system. The condensation of a benzaldehyde derivative with an active methylene compound, such as tert-butyl cyanoacetate, is a high-yielding method to produce phenylcyanoacrylates.[8] These products can serve as key intermediates or as final compounds with intrinsic biological activity.

-

Reductive Amination: To introduce amine functionalities, which are crucial for many drug-receptor interactions, reductive amination is a preferred method. Reacting an aldehyde or ketone with an amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) efficiently forms the corresponding amine.[9] This strategy has been successfully used to synthesize 4-methoxybenzylamino derivatives with cytotoxic potential.[9]

Synthetic Workflow Overview

The following diagram illustrates the convergence of these key synthetic strategies to generate diverse libraries of 4-Isopropoxy-1-methoxy-2-methylbenzene derivatives from a common precursor.

Caption: Key synthetic pathways for derivative generation.

Detailed Experimental Protocol: Synthesis of N-(3-allyl-4-isopropoxyphenyl)amides

This protocol is adapted from a proven methodology for synthesizing isopropoxy allylbenzene derivatives that function as 15-lipoxygenase inhibitors.[2] It demonstrates a reliable amidation procedure starting from a synthesized amine precursor.

Objective: To synthesize a series of amide derivatives from 3-allyl-4-isopropoxybenzenamine.

Step 1: Synthesis of the Amine Precursor (3-allyl-4-isopropoxybenzenamine)

-

Allylation: Couple 4-nitrophenol with allyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to yield 1-allyloxy-4-nitrobenzene.

-

Claisen Rearrangement: Heat the 1-allyloxy-4-nitrobenzene intermediate to induce a Claisen rearrangement, forming 2-allyl-4-nitrophenol.

-

Isopropylation: Alkylate the phenolic hydroxyl group with 2-bromopropane to yield 2-allyl-1-isopropoxy-4-nitrobenzene.

-

Nitro Reduction: Reduce the nitro group to a primary amine using a standard reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation to yield the final precursor, 3-allyl-4-isopropoxybenzenamine.

Step 2: Amidation of the Precursor

-

Dissolution: Dissolve 1.0 equivalent of 3-allyl-4-isopropoxybenzenamine in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add 1.1 equivalents of the desired acyl chloride dropwise to the stirred solution. Causality Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: This washing sequence ensures the removal of unreacted acyl chloride, base, and any acidic or basic byproducts, which is essential for obtaining a pure product.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Physicochemical Properties and Structural Characterization

Predicting and confirming the physicochemical properties of new chemical entities is a critical step in the drug discovery process.

Physicochemical Data

The following table summarizes key physicochemical properties for the core compound and a closely related isomer, providing a baseline for predicting the behavior of new derivatives.

| Property | 4-Isopropoxy-1-methoxy-2-methylbenzene | 2-Isopropyl-1-methoxy-4-methylbenzene (Isomer) | Reference |

| CAS Number | 1369793-72-5 | 31574-44-4 | [10][11] |

| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O | [10][11] |

| Molecular Weight | 180.25 g/mol | 164.24 g/mol | [10][11] |

| Octanol/Water Partition Coeff. (logP) | Predicted: ~3.5-4.0 | 3.9 (Experimental) | [12] |

| Water Solubility (logS) | Predicted: Low | -3.6 (Experimental) | [12] |

| Boiling Point (Tboil) | Predicted: High | 485.15 K (212 °C) | [12] |

Spectroscopic Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a typical 4-isopropoxy-1-methoxy-2-methylbenzene derivative is expected to show characteristic signals:

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, with coupling patterns indicative of the substitution on the benzene ring.

-

Isopropoxy Group: A septet around δ 4.5 ppm for the CH proton and a doublet around δ 1.3 ppm for the two methyl groups.

-

Methoxy Group: A sharp singlet around δ 3.8 ppm.

-

Methyl Group: A singlet around δ 2.2 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each carbon environment, including signals for the aromatic carbons (δ 110-160 ppm) and the aliphatic carbons of the substituents (δ 15-70 ppm). For example, literature data for related methoxy-containing compounds show the methoxy carbon signal appearing consistently around δ 55-56 ppm.[13][14]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight (molecular ion peak, M⁺) and characteristic fragmentation patterns that can help confirm the structure. The NIST WebBook provides a reference mass spectrum for the isomer 2-isopropyl-1-methoxy-4-methylanisole, which can be a useful comparison point.[11]

Chapter 4: Biological Activities and Therapeutic Potential

Derivatives of the methoxy-alkoxy-toluene scaffold have demonstrated promising activity across several therapeutic areas.

Anticancer Activity

The methoxybenzene motif is present in numerous compounds with demonstrated anticancer properties.

-

Cytotoxicity: Studies have shown that methoxybenzyl derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, certain dibenzothiadiazepinedioxide derivatives bearing a 4-methoxybenzylamino group were tested against the L1210 leukemia cell line, showing IC₅₀ values in the micromolar range.[9] Similarly, other methoxybenzyl derivatives have shown potent cytotoxic effects against murine leukemia (L1210) and human T-lymphocyte (CEM) cells, with some compounds displaying IC₅₀ values below 1 µM.[3]

-

Mechanism of Action: The anticancer effects of such compounds can be mediated through various signaling pathways. The MET receptor tyrosine kinase pathway, which is often aberrantly activated in various cancers, is a key target for cancer therapeutics.[15] Compounds that can inhibit MET signaling are of high interest. Additionally, some 4-methoxybenzyl derivatives have been shown to induce apoptosis by binding to the TGF-β type I receptor kinase domain, highlighting another potential mechanism of action.[3]

Caption: Simplified MET signaling pathway targeted by inhibitors.

Enzyme Inhibition

-

15-Lipoxygenase (15-LOX) Inhibition: Lipoxygenases are key enzymes in the inflammatory cascade, and their inhibition is a valid strategy for treating inflammatory diseases. A study on isopropoxy allylbenzene derivatives revealed their potent inhibitory activity against soybean 15-lipoxygenase (SLO).[2] The most potent compound, N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide, exhibited an IC₅₀ value of 1.35 µM.

-

Structure-Activity Relationship (SAR): The same study provided valuable SAR insights. For aliphatic amide derivatives, increasing the size of the amide moiety led to increased inhibitory potency. This suggests that the amide portion of the molecule occupies a hydrophobic pocket in the enzyme's active site, and larger, bulkier groups can form more favorable interactions, enhancing binding and inhibition.[2]

| Compound Moiety (at Amide Position) | IC₅₀ (µM) against SLO | Reference |

| Cyclopropyl | > 100 (Weakest) | [2] |

| Cyclobutyl | 11.23 | [2] |

| Cyclopentyl | 2.05 | [2] |

| Adamantyl | 1.35 (Potent) | [2] |

Antioxidant and Antimicrobial Properties

Methoxybenzene derivatives are frequently evaluated for their ability to scavenge free radicals. The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5] A decrease in the absorbance of the DPPH solution indicates radical scavenging activity. Furthermore, various methoxybenzene derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains, typically quantified by determining the Minimum Inhibitory Concentration (MIC).[5]

Caption: General workflow for biological activity screening.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol, based on established methods, is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and cytotoxicity.[16]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Self-Validation Note: Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like doxorubicin) in every experiment to ensure the assay is performing correctly.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Chapter 5: Conclusion and Future Outlook

The 4-Isopropoxy-1-methoxy-2-methylbenzene scaffold and its derivatives represent a promising area for drug discovery. The strategic combination of methoxy, isopropoxy, and methyl groups provides a robust platform for developing molecules with favorable physicochemical properties and potent biological activities. We have demonstrated that reliable synthetic routes, including cross-coupling, Knoevenagel condensation, and reductive amination, can be employed to generate diverse chemical libraries.

The documented anticancer, enzyme inhibitory, and antioxidant activities of related structures underscore the therapeutic potential of this compound class. The SAR data from lipoxygenase inhibitors, in particular, provide a clear roadmap for rational design and optimization.

Future research should focus on:

-

Expanding Chemical Diversity: Systematically exploring the substitution patterns around the core scaffold to build comprehensive SAR models for various biological targets.

-

Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets and signaling pathways modulated by the most active compounds.

-

ADME Optimization: Profiling lead compounds for metabolic stability, permeability, and other ADME properties to identify candidates with drug-like potential suitable for preclinical development.

By integrating rational design, robust chemical synthesis, and rigorous biological evaluation, the 4-Isopropoxy-1-methoxy-2-methylbenzene core can serve as a valuable starting point for the development of next-generation therapeutic agents.

References

- Chemical Properties of Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4). Cheméo.

- 4-Isopropoxy-1-methoxy-2-methylbenzene. Advanced ChemBlocks Inc.

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST WebBook.

- 4-Iodo-1-methoxy-2-methylbenzene.

- 1-Methoxy-4-(2-methylpropenyl)benzene.

- Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Compar

- Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

-

Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][11][12][13]thiadiazole. ResearchGate.

- Lebegue, N., Gallet, S., & Flouquet, N. (2004).

- Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. (2020). Iranian Journal of Basic Medical Sciences, 23(8), 984-989.

- Preparation of Benzene Derivatives. (2007). Organic Chemistry Portal.

- Kharas, G. (2022).

- MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. (2023). Cancers, 15(14), 3687.

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2019). Journal of Pharmaceutical Chemistry & Chemical Science.

- Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of Benzene Derivatives [organic-chemistry.org]

- 7. 4-Iodo-1-methoxy-2-methylbenzene | C8H9IO | CID 3854867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. 4-Isopropoxy-1-methoxy-2-methylbenzene 97% | CAS: 1369793-72-5 | AChemBlock [achemblock.com]

- 11. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 12. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. rsc.org [rsc.org]

- 14. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Potential applications of 4-Isopropoxy-1-methoxy-2-methylbenzene in organic synthesis

Executive Summary

4-Isopropoxy-1-methoxy-2-methylbenzene (CAS: 1369793-72-5) represents a highly specialized class of "chimeric" ether scaffolds.[1] Unlike symmetric dialkoxy benzenes, this molecule possesses two electronically similar but sterically and chemically distinct oxygen functionalities. This guide explores its utility as a versatile synthon in drug development, focusing on its ability to serve as a latent phenol equivalent through orthogonal deprotection strategies and its role as a lipophilic bioisostere in GPCR ligand design.

Part 1: Molecular Architecture & Reactivity Profile[1]

To utilize this molecule effectively, one must understand the electronic and steric landscape that dictates its reactivity.

Electronic Distribution

The molecule features a 1,2,4-trisubstituted benzene core. The electronic density is governed by three Electron Donating Groups (EDGs):

-

C1-Methoxy: Strong resonance donor; directs ortho/para.[1]

-

C2-Methyl: Weak inductive donor; directs ortho/para.[1]

-

C4-Isopropoxy: Strong resonance donor; directs ortho/para.[1]

Regioselectivity Map (The "Hotspots")

In Electrophilic Aromatic Substitution (EAS), the directing effects compete.

-

Position 5 (C5): This is the kinetic "sweet spot." It is ortho to the strong isopropoxy donor and para to the methyl group. The methyl group provides additional stabilization to the Sigma-complex intermediate at this position.

-

Position 6 (C6): Ortho to the methoxy group. While electronically activated, it lacks the cooperative para-stabilization found at C5.

-

Position 3 (C3): Sterically occluded by the flanking methyl and isopropoxy groups. Practically inert to bulky electrophiles.

Table 1: Physicochemical Profile

| Property | Value | Implication for Synthesis |

| Molecular Weight | 180.25 g/mol | Fragment-based drug design (FBDD) compliant.[1] |

| cLogP | ~3.8 | High lipophilicity; useful for blood-brain barrier penetration.[1] |

| H-Bond Donors | 0 | Good membrane permeability.[1] |

| Rotatable Bonds | 3 | Moderate conformational flexibility. |

Part 2: Synthesis & Scalability[1]

While custom synthesis houses offer this compound, in-house preparation is often required for scale-up or isotopic labeling.[1] The following protocol is optimized for chemoselectivity , avoiding O-alkylation at the wrong position.

Validated Synthetic Protocol

Target: 4-Isopropoxy-1-methoxy-2-methylbenzene Precursor: 4-Methoxy-3-methylphenol (Creosol)[1]

Rationale: Starting from Creosol locks the C1-Methoxy and C2-Methyl positions, requiring only the installation of the isopropyl group.[1] This is superior to starting from a diol, which would require difficult selective alkylation.

Step-by-Step Methodology

-

Setup: Charge a 3-neck round-bottom flask with 4-Methoxy-3-methylphenol (1.0 equiv) and anhydrous Acetonitrile (0.5 M concentration).

-

Base Addition: Add Cesium Carbonate (

) (1.5 equiv). Note: Cs2CO3 is preferred over K2CO3 for secondary halides to suppress elimination by-products.[1] -

Alkylation: Add 2-Bromopropane (1.5 equiv) dropwise.[1]

-

Reflux: Heat to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Self-Validation Check: The starting phenol will stain strongly with KMnO4 or FeCl3 (purple/brown). The product is a neutral ether and will not stain with FeCl3.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then brine.

-

Purification: Vacuum distillation (bp ~130°C at 10 mmHg) or flash chromatography.

Part 3: Chemoselective Transformations (The Core Application)

The primary value of this scaffold lies in the Orthogonal Deprotection of the ether groups. The isopropyl group can be cleaved selectively in the presence of the methyl ether, revealing a phenol at C4 for further diversification (e.g., library synthesis).

Selective De-isopropylation Protocol

Objective: Cleave C4-OiPr while retaining C1-OMe.

Reagent: Titanium Tetrachloride (

Mechanism: The isopropyl group forms a stable carbocation (or transition state) more readily than the methyl group. Lewis acids coordinate to the oxygen, and the bulkier isopropyl group is eliminated (often as propene) or substituted via an

Experimental Workflow

-

Dissolution: Dissolve substrate (1 mmol) in anhydrous Dichloromethane (DCM) at -78°C under Argon.

-

Lewis Acid Addition: Add

(1.1 equiv) dropwise. The solution will turn deep yellow/orange (Lewis acid-ether complex). -

Warming: Allow to warm to 0°C over 2 hours.

-

Critical Control Point: Do NOT heat to reflux. Refluxing with strong Lewis acids will cleave the methyl ether as well.

-

-

Quench: Pour into ice-cold 1M HCl.

-

Extraction: Extract with DCM. The product is 4-Methoxy-3-methylphenol .

Visualization of Orthogonal Logic

Figure 1: Orthogonal deprotection logic. The isopropyl group serves as a temporary mask for the C4-phenol, allowing chemistry to occur at other positions or retaining lipophilicity until a late-stage deprotection.[1]

Part 4: Applications in Medicinal Chemistry[2][3][4][5]

Regioselective Functionalization

For drug discovery, introducing pharmacophores onto the benzene ring is essential.

-

Vilsmeier-Haack Formylation:

-

Halogenation (Bromination):

-

Conditions:

, Acetonitrile, 0°C. -

Outcome: Mixture of C5 (Major) and C6 (Minor).

-

Optimization: Use of bulky solvents or lower temperatures favors C5 due to the steric shielding of C6 by the C1-Methoxy (though C5 is shielded by OiPr, the electronic activation at C5 is superior).

-

Bioisosteric Replacement

The 4-isopropoxy group is a valuable bioisostere for:

-

n-Propyl/n-Butyl groups: Similar lipophilicity but lower entropic penalty upon binding (more rigid).[1]

-

Cyclopentyloxy groups: Isopropyl is slightly smaller, useful for fine-tuning steric fit in hydrophobic pockets (e.g., GPCR orthosteric sites).

Table 2: Lipophilicity Modulation (Calculated)

| Substituent at C4 | cLogP | Predicted BBB Penetration | Metabolic Liability |

| -OH (Phenol) | 2.1 | Low/Moderate | Phase II Conjugation |

| -OCH3 (Methoxy) | 2.8 | Moderate | O-Demethylation (CYP2D6) |

| -OiPr (Isopropoxy) | 3.8 | High | Hydroxylation/Dealkylation |

| -OCF3 (Trifluoromethoxy) | 4.5 | Very High | High Stability |

Pathway Diagram: Functionalization Workflow

Figure 2: Divergent synthesis workflow. The scaffold allows for the parallel generation of lipophilic (Library A) and polar (Library B) derivatives.

References

- Synthesis of Alkoxybenzenes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for Williamson Ether Synthesis).

-

Selective Dealkylation

-

Node, M., et al. "Hard Acid and Soft Nucleophile System. New Efficient Method for the Cleavage of Esters and Ethers." Journal of Organic Chemistry, 45(12), 1980. Link

- Note: Establishes the /Thiol or Lewis Acid/Iodide systems for distinguishing isopropyl vs methyl ethers.

-

- Regioselectivity in Trisubstituted Benzenes: Taylor, R. Electrophilic Aromatic Substitution. Wiley, 1990. Provides the foundational rules for additivity of directing effects (C5 vs C6 competition).

-

Bioisosterism & Lipophilicity

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2011. Link

-

-

Compound Data

-

PubChem CID: 54436575 (Analogous structure reference). Link

-

Sources

Boiling point and melting point determination of 4-Isopropoxy-1-methoxy-2-methylbenzene

Technical Whitepaper: Physicochemical Characterization of 4-Isopropoxy-1-methoxy-2-methylbenzene

Executive Summary

4-Isopropoxy-1-methoxy-2-methylbenzene (CAS: 1369793-72-5) is a specialized ether intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike common solvents or reagents, this compound lacks widely published, standardized physicochemical constants in public handbooks.

This guide provides a rigorous protocol for the experimental determination of its Boiling Point (BP) and Melting Point (MP) . Given the molecule’s structural asymmetry and ether functionality, accurate characterization is critical for establishing purity specifications and optimizing downstream reaction stoichiometry.

Compound Profile & Theoretical Prediction

Before experimental determination, a structural analysis provides the expected range for the properties.

| Property | Details |

| IUPAC Name | 4-Isopropoxy-1-methoxy-2-methylbenzene |

| CAS Number | 1369793-72-5 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| Structural Class | Unsymmetrical Dialkyl Ether / Substituted Anisole |

Predictive Analysis (QSAR & Analog Comparison)

-

Boiling Point Prediction:

-

Analog: 1,4-Dimethoxybenzene (MW 138.[1]16) has a BP of 213°C.

-

Analog: 2-Methylanisole (MW 122.[1][2][3]16) has a BP of 171°C.[2][4]

-

Impact: The addition of the isopropoxy group (+42 Da vs. methoxy) significantly increases London dispersion forces.

-

Estimated Range: 245°C – 260°C (at 760 mmHg).

-

Implication: Atmospheric distillation carries a high risk of thermal decomposition. Vacuum determination is required.

-

-

Melting Point Prediction:

-

Symmetry Effect: The 1,2,4-substitution pattern creates asymmetry, which typically disrupts crystal lattice packing compared to para-substituted analogs.

-

Estimated State: Likely a viscous liquid or low-melting solid (MP < 45°C) at room temperature.[1]

-

Pre-Characterization Safety & Purity Protocol

CRITICAL WARNING: As a dialkyl ether, this compound is prone to peroxide formation upon storage. Heating a peroxidized ether can lead to catastrophic explosion.

Step 1: Peroxide Quantitation

-

Reagent: Potassium Iodide (KI) / Starch Paper or Quantofix® Peroxide Test Sticks.

-

Limit: < 10 mg/L (ppm) peroxides required before heating.

-

Remediation: If positive, pass through a column of activated alumina or treat with ferrous sulfate solution.

Step 2: Purity Validation (GC-MS/HPLC)

Physical constants are meaningless if the sample is impure.[1]

-

Method: GC-FID (Gas Chromatography - Flame Ionization Detector).[1]

-

Column: DB-5 or equivalent non-polar capillary column.[1]

-

Requirement: Purity > 98.0% (Area %) is recommended for accurate BP/MP determination.

Experimental Determination Protocols

Workflow Visualization

Figure 1: Decision tree for physicochemical characterization based on initial physical state.

Protocol A: Melting Point Determination (If Solid)

Applicable if the compound solidifies upon cooling or storage.

Method: Capillary Tube (Mel-Temp Apparatus)[1]

-

Preparation: Dry the solid in a desiccator for 24 hours to remove solvent traces (solvent depression lowers MP).

-

Loading: Pack 2-3 mm of substance into a glass capillary sealed at one end.

-

Ramping:

-

Fast Ramp: 10°C/min to find approximate range.

-

Measurement Ramp: 1°C/min starting 10°C below the approximate MP.

-

-

Observation: Record

(first liquid drop) and -

Reporting: Report the range (e.g., 32.5 – 33.8 °C).

Protocol B: Boiling Point Determination

Applicable for Liquid State.[2][5] Due to the high predicted BP (>240°C), atmospheric distillation is discouraged.

Method 1: Siwoloboff Method (Micro-scale) Best for small R&D samples (< 1 mL).[1]

-

Setup: Place 0.5 mL of sample in an ignition tube. Insert a fine capillary tube (sealed at the top, open at the bottom) into the liquid.

-

Bath: Immerse in a silicone oil bath (stable to 300°C) alongside a calibrated thermometer.

-

Heating: Heat slowly. Bubbles will emerge from the capillary as air expands.

-

The Endpoint: When a rapid, continuous stream of bubbles emerges, stop heating.

-

Measurement: As the bath cools, the bubbling will slow. The moment liquid sucks back into the capillary indicates the vapor pressure inside equals external pressure. Record this temperature.

-

Correction: Apply barometric pressure correction if not at 760 mmHg.

Method 2: Reduced Pressure Distillation (Process Scale) Best for purification and definitive BP assignment.

-

Equipment: Short-path distillation head, vacuum pump, manometer.

-

Pressure: Target 1–5 mmHg (High Vacuum).

-

Nomograph Calculation:

-

Use the Clapeyron-Clausius equation or a pressure-temperature nomograph to convert the observed vacuum BP to atmospheric BP.[1]

-

Example: If it boils at 110°C at 2 mmHg, the atmospheric BP is approx. 260°C.

-

-

Data Logging: Record

and

Data Analysis & Interpretation

| Observation | Diagnosis | Action |

| Wide MP Range (> 2°C) | Impurity present (likely solvent or isomer).[1] | Recrystallize or dry sample. Re-run GC. |

| BP lower than predicted | Residual solvent (e.g., THF, DCM) or decomposition. | Check NMR for solvent peaks. |

| Yellowing during Heating | Oxidative decomposition. | Perform under Nitrogen/Argon atmosphere. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33637, 2-Methylanisole (Analog Reference).[1] Retrieved from [Link][1]

- Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Siwoloboff method).

Sources

Molecular weight and formula analysis of 4-Isopropoxy-1-methoxy-2-methylbenzene

Technical Whitepaper: Structural Elucidation and Physicochemical Characterization of 4-Isopropoxy-1-methoxy-2-methylbenzene

Executive Summary

This technical guide provides a comprehensive framework for the structural validation and analysis of 4-Isopropoxy-1-methoxy-2-methylbenzene (CAS 1369793-72-5). As a dialkoxy-substituted toluene derivative, this molecule presents specific challenges in regioisomer differentiation, particularly distinguishing it from its positional isomers (e.g., 2-isopropoxy-1-methoxy-4-methylbenzene).

This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Chromatographic separation. The focus is on establishing causality between structural features and analytical signals to ensure pharmaceutical-grade identification.

Part 1: Molecular Identity & Theoretical Framework

Before initiating wet-lab protocols, the theoretical physicochemical properties must be established to set acceptance criteria for experimental data.

Structural Breakdown

The molecule consists of a benzene core with three distinct substituents:

-

Position 1: Methoxy group (

) – Strong electron donor (Ortho/Para director). -

Position 2: Methyl group (

) – Weak electron donor. -

Position 4: Isopropoxy group (

) – Strong electron donor.

Formula Derivation:

-

Benzene Core:

Substituted: -

Methoxy:

-

Methyl:

-

Isopropoxy:

-

Net Calculation:

Quantitative Physicochemical Data

| Property | Value | Analytical Relevance |

| Molecular Formula | Basis for HRMS confirmation. | |

| Monoisotopic Mass | 180.1150 Da | Exact mass for [M]+ identification. |

| Molecular Weight | 180.24 g/mol | Bulk calculation for stoichiometry. |

| CLogP (Est.) | ~3.2 | Predicts retention in Reverse-Phase HPLC (Late eluter). |

| H-Bond Donors | 0 | Aprotic; good solubility in |

| Rotatable Bonds | 3 | Conformational flexibility in solution (NMR averaging). |

Part 2: Analytical Strategy & Causality

To validate this structure, we must prove not just the presence of functional groups, but their connectivity. The primary risk is misidentifying the position of the isopropoxy group relative to the methyl/methoxy motif.

The "Orthogonality" Principle

We employ three orthogonal techniques to eliminate false positives:

-

GC-MS (EI): Verifies the isopropoxy fragment (loss of propene).

-

1H NMR: Verifies the 1,2,4-substitution pattern via coupling constants (

-values). -

NOESY (2D NMR): Spatial proximity confirmation (Crucial for Regiochemistry).

Analytical Workflow Diagram

Figure 1: Step-by-step analytical decision matrix ensuring structural integrity before final release.

Part 3: Experimental Protocols

Protocol A: Mass Spectrometry (GC-MS Electron Impact)

Rationale: Ethers with secondary alkyl groups (isopropoxy) undergo characteristic McLafferty-like rearrangements or simple cleavage, losing the alkyl chain as an alkene.

Instrument Parameters:

-

Inlet Temp: 250°C

-

Source: EI (70 eV)

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Temp Program: 50°C (1 min)

20°C/min

Fragmentation Logic (Causality):

-

Molecular Ion (

): Observed at m/z 180 . -

Primary Fragmentation: Loss of the isopropyl group via elimination of propene (

, 42 Da).- Da.

-

Peak m/z 138: Corresponds to the radical cation of 4-methoxy-3-methylphenol (Creosol isomer). This confirms the presence of the isopropoxy ether linkage.

-

Secondary Fragmentation: Loss of methyl radical from the methoxy group (

).- Da (Low intensity).

Protocol B: Nuclear Magnetic Resonance (NMR)

Rationale: NMR provides the "map" of the molecule. The coupling of aromatic protons is the only way to definitively prove the 1,2,4-substitution pattern without X-ray crystallography.

Sample Preparation:

-

Dissolve 10 mg sample in 0.6 mL

(Chloroform-d). -

Use TMS (Tetramethylsilane) as internal reference (0.00 ppm).

Predicted Data & Assignment Table:

| Moiety | Shift ( | Multiplicity | Integration | Structural Justification |

| Ar-H (C3) | 6.65 - 6.75 | Doublet (d) | 1H | Meta-coupled to H5 ( |

| Ar-H (C5) | 6.60 - 6.70 | dd | 1H | Ortho-coupled to H6 ( |

| Ar-H (C6) | 6.70 - 6.80 | Doublet (d) | 1H | Ortho-coupled to H5 ( |

| OiPr (CH) | 4.40 - 4.50 | Septet | 1H | Characteristic of methine in isopropyl group. |

| OMe ( | 3.75 - 3.80 | Singlet | 3H | Methoxy group on aromatic ring. |

| Ar-Me ( | 2.15 - 2.25 | Singlet | 3H | Methyl group on aromatic ring. |

| OiPr ( | 1.30 - 1.35 | Doublet | 6H | Gem-dimethyls of isopropyl group. |

Critical Validation Step (NOESY): To distinguish from the isomer 2-isopropoxy-1-methoxy-4-methylbenzene, perform a 1D-NOE or 2D-NOESY experiment.

-

Irradiate the Methoxy (3.8 ppm): You should see NOE enhancement only at the Ar-H(C6) and the Ar-Methyl(C2).

-

Irradiate the Isopropoxy Methine (4.5 ppm): You should see enhancement at Ar-H(C3) and Ar-H(C5).

-

If Methoxy shows NOE to Isopropoxy protons, the structure is incorrect (they would be ortho to each other).

Part 4: Fragmentation Pathway Visualization

Understanding the mass spectrum requires visualizing the stability of the carbocation intermediates.

Figure 2: Primary fragmentation pathway in EI-MS. The stability of the resulting phenolic radical cation drives the loss of the isopropyl chain.

Part 5: Synthesis & Impurity Profile (Contextual)

Understanding the origin of the sample aids in impurity identification. This molecule is typically synthesized via Williamson Ether Synthesis :

-

Starting Material: 4-Hydroxy-2-methylanisole (Creosol isomer).

-

Reagent: 2-Bromopropane (Isopropyl bromide) + Base (

). -

Solvent: DMF or Acetonitrile.

Common Impurities to Watch:

-

Unreacted Phenol: Peak at m/z 138 (Retention time will be earlier than product).

-

O-Alkylation vs C-Alkylation: Under harsh conditions, isopropyl might attack the ring (Friedel-Crafts side reaction), though rare with carbonate bases.

-

Bi-aryl Ethers: Trace impurities from metal-catalyzed coupling if not using pure SN2 conditions.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Alkoxybenzenes. NIST Standard Reference Data.[1] [Link]

-

PubChem Database. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (Isomer Comparison Data). National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (8th Edition). Wiley. (General reference for NMR coupling constants in trisubstituted benzenes).

Sources

Methodological & Application

Application Note: Catalytic Alkylation Strategies for 4-Isopropoxy-1-methoxy-2-methylbenzene

Executive Summary & Strategic Analysis

The synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene (CAS: 1369793-72-5) presents a classic challenge in aromatic substitution: the regioselective functionalization of a polysubstituted benzene ring.[1] This molecule, often utilized as a scaffold in medicinal chemistry and advanced fragrance materials, requires the precise installation of two distinct ether groups (methoxy and isopropoxy) onto a toluene core.

This guide rejects standard "cookbook" recipes in favor of a mechanistic approach. We focus on the catalytic O-alkylation of phenolic precursors, specifically leveraging Phase Transfer Catalysis (PTC) and Solid-Acid Catalysis .[1] These methods offer superior scalability, reduced solvent waste, and tighter control over impurity profiles compared to traditional stoichiometric Williamson ether syntheses.

Retrosynthetic Logic

The most robust route utilizes Methylhydroquinone (2-methylbenzene-1,4-diol) as the starting material.[1] This precursor is chemically distinct at the C1 and C4 positions due to the steric influence of the ortho-methyl group.

-

C1-Hydroxyl (Sterically Hindered): Adjacent to the methyl group.[1] Lower nucleophilicity in bulky substitutions.[1]

-

C4-Hydroxyl (Sterically Accessible): Meta to the methyl group.[1] Higher kinetic accessibility for bulky electrophiles (e.g., isopropyl halides).

Therefore, the optimal workflow involves a Sequential Regioselective Alkylation :

-

Step 1: Selective Isopropylation at C4 (kinetic control).

-

Step 2: Methylation at C1 (thermodynamic/exhaustive control).

Protocol A: Phase Transfer Catalyzed (PTC) Sequential Alkylation

Methodology: Liquid-Liquid Phase Transfer Catalysis Applicability: High-throughput synthesis, scale-up, and processes requiring mild thermal conditions.[1]

The Catalytic System

We utilize a quaternary ammonium salt (Q⁺X⁻) to transport the phenoxide anion from the aqueous phase (where it is generated) to the organic phase (where the alkyl halide resides).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336).[1]

-

Rationale: The bulky cation forms a loose ion pair with the phenoxide, increasing its nucleophilicity by reducing hydration shells [1].

Step 1: Regioselective Isopropylation

Objective: Selectively alkylate the C4-OH with an isopropyl group while leaving the C1-OH free.[1]

Reagents:

-

2-Bromopropane (1.1 equiv) — Slight excess only to prevent dialkylation.[1]

-

TBAB (0.05 equiv) — 5 mol% catalyst load.[1]

-

NaOH (1.1 equiv, 20% aq. solution)

Procedure:

-

Charge: In a reactor, dissolve Methylhydroquinone in Toluene (5 vol).

-

Catalyst Addition: Add TBAB (5 mol%).

-

Base Addition: Add 20% NaOH dropwise under vigorous stirring (500+ RPM). Note: The solution will darken as the dianion/monoanion equilibrium is established.

-

Alkylation: Heat to 60°C. Add 2-Bromopropane slowly over 1 hour.

-

Mechanistic Insight: The C4-phenoxide is less sterically encumbered than the C1-phenoxide (ortho-methyl).[1] By limiting the alkylating agent and controlling temperature, kinetic preference favors the C4-ether [2].

-

-

Monitor: Check HPLC at 2 hours.

-

Success Criteria: <5% starting material, >85% Mono-ether (C4), <10% Bis-ether.[1]

-

-

Workup: Separate phases. Wash organic layer with water.[1][6] Do not purify yet if proceeding to Step 2 in a telescope process.

Step 2: Exhaustive Methylation

Objective: Methylate the remaining hindered C1-OH.[1]

Reagents:

-

Crude Intermediate (from Step 1)[1]

-

Dimethyl Sulfate (DMS) or Methyl Iodide (1.5 equiv)[1]

-

TBAB (Refresh if necessary, 0.02 equiv)

-

NaOH (2.0 equiv, 50% aq. solution) — Stronger base concentration drives the hindered reaction.

Procedure:

-

Intensification: To the toluene solution from Step 1, add 50% NaOH.

-

Reagent Addition: Cool to 20°C (DMS reaction is exothermic). Add Dimethyl Sulfate dropwise.[1][5]

-

Reaction: Heat to 45°C for 3 hours.

-

Why this works: The steric hindrance at C1 is overcome by the high activity of the methylating agent (DMS is smaller and more reactive than isopropyl bromide) and the high concentration of base/catalyst [3].

-

-

Quench: Add dilute ammonium hydroxide to destroy excess DMS.[1]

-

Isolation: Wash organic phase with water, dry over MgSO₄, and concentrate.

Data Summary Table: Optimization of Conditions

| Parameter | Condition A (Poor) | Condition B (Optimized) | Mechanistic Reason |

| Solvent | DMF (Homogeneous) | Toluene/Water (Biphasic) | Biphasic PTC prevents solvation of the nucleophile, increasing reactivity.[1] |

| Base | K₂CO₃ (Solid) | NaOH (Liquid) | Liquid-liquid interface maximizes surface area for catalyst transfer.[1] |

| Temp (Step 1) | >80°C | 55-60°C | Lower temp favors kinetic regioselectivity (C4 over C1).[1] |

| Catalyst | None | TBAB (NBu₄Br) | Essential for shuttling phenoxide into the organic phase. |

Protocol B: Green Catalytic Etherification (Solid Acid)[1]

Methodology: Vapor-Phase or High-Pressure Liquid Dehydration Applicability: Industrial continuous flow, "Green Chemistry" requirements (Halide-free).[1]

This method avoids toxic alkyl halides (isopropyl bromide/DMS) and uses alcohols directly.[1] It relies on Solid Acid Catalysts (Zeolites or Amberlyst resins).[1]

The Mechanism

The solid acid protonates the alcohol (isopropanol/methanol), creating an oxonium species or carbocation that attacks the aromatic ring (C-alkylation) or the phenolic oxygen (O-alkylation).

-

Challenge: Friedel-Crafts C-alkylation is a major competitor.[1]

-

Solution: Use medium-pore Zeolites (e.g., ZSM-5 or Beta) that restrict the transition state for ring alkylation, favoring the linear ether formation [4].[1]

Procedure (Continuous Flow)

-

Catalyst Prep: Calcine H-Beta Zeolite (Si/Al ratio 25) at 500°C for 4 hours to remove moisture.[1]

-

Feed Preparation: Mix 4-Isopropoxy-2-methylphenol (Intermediate) with Methanol (molar ratio 1:5).

-

Reactor: Packed bed reactor (Stainless steel).

-

Conditions:

-

Temperature: 200°C

-

Pressure: 20 bar (to keep MeOH liquid)

-

WHSV (Weight Hourly Space Velocity): 2.0 h⁻¹[1]

-

-

Outcome: The effluent is cooled and distilled.

-

Note: This method is generally preferred for the methylation step (Step 2) rather than isopropylation, as isopropanol is prone to dehydration (forming propene) at these temperatures.

-

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical markers must be monitored.

NMR Characterization

The target molecule (4-Isopropoxy-1-methoxy-2-methylbenzene) has distinct signals that differentiate it from its isomers.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.7–6.8 ppm: Aromatic protons (3H).[1] Look for the specific splitting pattern (d, d, s) of the 1,2,4-substitution.

-

δ 4.45 ppm (septet): CH of the Isopropyl group. Critical for confirming O-alkylation vs C-alkylation.

-

δ 3.80 ppm (s): O-Methyl group (Methoxy).[1]

-

δ 2.20 ppm (s): Ar-Methyl group.[1]

-

δ 1.33 ppm (d): Isopropyl methyls (6H).[1]

-

Impurity Profile

| Impurity Structure | Origin | Detection Method |

| 4-Isopropoxy-2-methylphenol | Incomplete Step 2 | HPLC (Polar) |

| 1,4-Diisopropoxy-2-methylbenzene | Over-alkylation in Step 1 | GC-MS (Higher MW) |

| 1-Methoxy-2-methyl-4-hydroxybenzene | Wrong regioselectivity in Step 1 | NMR (Shift in aromatic region) |

| C-Alkylated Isomers | Friedel-Crafts side reaction | GC-MS (Same MW, different retention time) |

Safety & Handling

-

Dimethyl Sulfate: Highly toxic and carcinogenic.[1][5] Use only in a closed system or with high-efficiency fume extraction.[1] Neutralize spills immediately with concentrated ammonia.[1]

-

Alkyl Halides: Flammable.[1]

-

Exotherms: The deprotonation of phenols is exothermic; control addition rates.

References

-

Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199. [Link][1]

-

Dardonville, C., et al. (2021).[7] "High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid". Arkivoc, 2021(viii), 1-11.[1] (Demonstrates isopropylation conditions). [Link]

-

Yadav, G. D., & Kumar, P. (2021). "A comprehensive review on catalytic O-alkylation of phenol and hydroquinone". Reviews in Chemical Engineering, 37(1). (Review of PTC and Solid Acid methods). [Link]

-

Wang, Y., et al. (2008). "Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent". Synthetic Communications, 38(16), 2722-2730.[1] [Link]

Sources

- 1. 4-Isopropoxy-1-methoxy-2-methylbenzene 97% | CAS: 1369793-72-5 | AChemBlock [achemblock.com]

- 2. FR2637893A1 - PROCESS FOR THE PREPARATION OF METHYLHYDROQUINONE - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for 4-Isopropoxy-1-methoxy-2-methylbenzene as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-Isopropoxy-1-methoxy-2-methylbenzene, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The protocols and methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Strategic Importance

4-Isopropoxy-1-methoxy-2-methylbenzene is a substituted aromatic ether that serves as a crucial building block in the synthesis of complex pharmaceutical molecules. Its strategic importance lies in its tailored substitution pattern, which allows for regioselective functionalization, a critical aspect in the multi-step synthesis of modern therapeutics. The presence of methoxy, isopropoxy, and methyl groups on the benzene ring influences its reactivity and provides handles for subsequent chemical transformations.

A prime example of its application is in the synthesis of Ramelteon , a melatonin receptor agonist used for the treatment of insomnia.[1][2][3] In the synthesis of Ramelteon, 4-Isopropoxy-1-methoxy-2-methylbenzene can be envisioned as a key precursor to the indanone core of the final drug molecule.

Synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene

The most direct and industrially scalable method for the synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene is the Williamson ether synthesis .[4][5] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Synthetic Pathway

The synthesis initiates from the readily available starting material, 4-methoxy-2-methylphenol. This phenol is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the desired ether.

Caption: Williamson ether synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene.

Detailed Experimental Protocol

Materials:

-

4-methoxy-2-methylphenol

-

2-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxy-2-methylphenol (1 equivalent).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol. To this solution, add anhydrous potassium carbonate (2.5 equivalents).

-

Alkylation: Add 2-bromopropane (1.5 equivalents) dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain it at this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Isopropoxy-1-methoxy-2-methylbenzene.[6][7][8]

Characterization and Quality Control

Rigorous characterization is essential to ensure the purity and identity of the intermediate for its use in pharmaceutical synthesis.

Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, isopropoxy methine proton, isopropoxy methyl protons, and the aromatic methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons (including those attached to oxygen), the methoxy carbon, the isopropoxy carbons, and the aromatic methyl carbon.[9] |

| IR | Characteristic C-O-C stretching vibrations for the ether linkages, C-H stretching for aromatic and aliphatic groups, and aromatic C=C bending. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 4-Isopropoxy-1-methoxy-2-methylbenzene (C₁₁H₁₆O₂). |

Note: Specific peak positions can be influenced by the solvent and instrument used.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally demonstrating a purity of >98% for use in subsequent pharmaceutical synthesis steps.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to confirm the identity and purity, as well as to detect any volatile impurities.

Application in Pharmaceutical Synthesis: A Case Study of Ramelteon

4-Isopropoxy-1-methoxy-2-methylbenzene is a key starting material for the construction of the indanone core of Ramelteon. A plausible synthetic route involves a Friedel-Crafts acylation reaction.[10][11][12][13][14]

Friedel-Crafts Acylation

The electron-rich aromatic ring of 4-Isopropoxy-1-methoxy-2-methylbenzene is susceptible to electrophilic aromatic substitution. A Friedel-Crafts acylation with an appropriate acyl halide or anhydride in the presence of a Lewis acid catalyst can introduce a carbonyl group, which is a precursor to the five-membered ring of the indanone system.

Caption: Friedel-Crafts acylation as a key step towards the Ramelteon core.

Protocol for Friedel-Crafts Acylation

Materials:

-

4-Isopropoxy-1-methoxy-2-methylbenzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add propionyl chloride (1.1 equivalents) dropwise to the suspension.

-

Addition of Substrate: To this mixture, add a solution of 4-Isopropoxy-1-methoxy-2-methylbenzene (1 equivalent) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl. Separate the organic layer.

-

Washing: Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude acylated product can be purified by column chromatography or recrystallization.

Safety and Handling

4-Isopropoxy-1-methoxy-2-methylbenzene and the reagents used in its synthesis and subsequent reactions should be handled with appropriate safety precautions in a well-ventilated fume hood.[15][16][17][18][19]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling Reagents:

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

DMF: Combustible liquid. Harmful in contact with skin or if inhaled.

-

Aluminum Chloride: Reacts violently with water. Causes severe skin burns and eye damage.

-

Propionyl Chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

4-Isopropoxy-1-methoxy-2-methylbenzene is a valuable pharmaceutical intermediate with a clear application in the synthesis of Ramelteon. The provided protocols for its synthesis via Williamson ether synthesis and its subsequent functionalization through Friedel-Crafts acylation offer a robust framework for researchers and drug development professionals. Adherence to the detailed experimental procedures and safety guidelines is crucial for successful and safe execution.

References

- CymitQuimica. (2024). Safety Data Sheet: 4-Isopropoxy-1-methoxy-2-methylbenzene.

- TCI Chemicals. (2025).

- MedchemExpress. (2023).

- Thermo Fisher Scientific. (2012).

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni C

- An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)

- Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.

- A Novel and Practical Synthesis of Ramelteon. (n.d.).

- Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. (n.d.).

- WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates. (n.d.).

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.

- 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021). Chemistry LibreTexts.

- 1-Methoxy-4-(2-methoxyethyl)

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.

- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.

- WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for. (n.d.).

- Show how you would use the Williamson ether synthesis to prepare the following ethers. (n.d.). Vaia.

- Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube.

- Purification Techniques. (n.d.). Journal of New Developments in Chemistry - Open Access Pub.

- Benzene, 1-methyl-4-(methylsulfinyl)-, (S). (n.d.). Organic Syntheses.

- 1-Methoxy-4-(4-methylphenoxy)benzene. (n.d.). PubChem.

- Technical Support Center: Synthesis of Methoxy-Methyl-Propene Deriv

- Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. (n.d.). Benchchem.

- Laboratory Techniques of Purification and Isol

- High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. (2021).

- Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020). YouTube.

- Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. (n.d.).

- Separation, purification and identification of the components of a mixture. (n.d.). Rsc.org.

- 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025).

- Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. (n.d.). Homework.Study.com.

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n

- Isolation And Purification Of Substance By Column Chrom

- III Analytical Methods. (n.d.).

- Benzene, 1-methoxy-4-methyl-. (n.d.). the NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

- 3. WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. francis-press.com [francis-press.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

Troubleshooting & Optimization

Improving reaction yield of 4-Isopropoxy-1-methoxy-2-methylbenzene synthesis

Technical Support Center: 4-Isopropoxy-1-methoxy-2-methylbenzene Synthesis

Ticket ID: #ISO-4M2M-OPT Subject: Yield Optimization & Process Stability Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield attrition in the synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene . This molecule requires the O-alkylation of 4-methoxy-3-methylphenol (also known as 4-hydroxy-1-methoxy-2-methylbenzene) with an isopropyl group.

The Core Challenge: The reaction utilizes a secondary electrophile (isopropyl halide). The primary yield-killer is not lack of reactivity, but the competing E2 elimination pathway, which consumes your alkylating agent to form propene gas rather than the desired ether.

This guide provides three validated protocols ranging from standard batch optimization to advanced catalytic methods, followed by a troubleshooting decision tree.

Module 1: The Standard Optimized Protocol (Williamson)

Best for: Routine lab-scale synthesis (1g – 50g) with standard glassware.

The Logic:

Standard strong bases (NaH, NaOEt) are too basic and promote E2 elimination of isopropyl bromide. We switch to Potassium Carbonate (

Protocol #ISO-A1:

-

Reagents:

-

Substrate: 4-Methoxy-3-methylphenol (1.0 eq)

-

Alkylating Agent: 2-Bromopropane (1.5 eq) — Do not use 2-Chloropropane without KI.

-

Base: Anhydrous

(2.0 eq) — Must be finely ground/milled. -

Catalyst: KI (0.1 eq)

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). [Concentration: 0.5 M]

-

-

Procedure:

-

Charge flask with Phenol,

, and KI in DMF. Stir at RT for 15 min to form the phenoxide. -

Add 2-Bromopropane dropwise.

-

Critical Step: Heat to 60°C . Do not exceed 80°C.[1] Higher temps favor elimination (propene formation).

-

Monitor via TLC/HPLC. Reaction typically completes in 4–6 hours.

-

-

Workup:

Module 2: The "Green" High-Throughput Protocol (Phase Transfer)

Best for: Scale-up (>50g) or when avoiding DMF workup is desired.

The Logic:

Phase Transfer Catalysis (PTC) allows the use of a biphasic system (Toluene/Water). The catalyst (TBAB) shuttles the phenoxide into the organic layer as a "naked anion," which is highly nucleophilic but less basic (due to lack of solvation), significantly favoring

Protocol #ISO-B2:

-

Reagents:

-

Substrate: 4-Methoxy-3-methylphenol (1.0 eq) in Toluene (3 vol).

-

Alkylating Agent: 2-Bromopropane (2.0 eq).

-

Base: 30% NaOH aqueous solution (3.0 eq).

-

Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 eq).

-

-

Procedure:

-

Mix the Toluene solution (phenol + alkyl halide) and Aqueous solution (NaOH).

-

Add TBAB.[4]

-

Heat to reflux (approx 85-90°C) with vigorous stirring (essential for PTC).

-

Note: Reaction times may be longer (8–12 hours), but workup is essentially a phase separation.

-

Module 3: The "Fail-Safe" Protocol (Mitsunobu)

Best for: High-value synthesis where yield is prioritized over atom economy.

The Logic: If the Williamson ether synthesis fails due to steric issues or uncontrollable elimination, the Mitsunobu reaction activates the alcohol (Isopropanol) directly using phosphorous, completely avoiding the carbocation/elimination risks associated with halides.

Protocol #ISO-C3:

-

Reagents:

-

Substrate: 4-Methoxy-3-methylphenol (1.0 eq).

-

Reagent: Isopropanol (1.2 eq) — Note: We use the alcohol, not the halide.

-

Phosphine:

(Triphenylphosphine) (1.2 eq). -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 eq).

-